molecular formula C10H14NO2+ B11469286 N,N,N-trimethyl-1,3-benzodioxol-5-aminium

N,N,N-trimethyl-1,3-benzodioxol-5-aminium

Cat. No.: B11469286
M. Wt: 180.22 g/mol
InChI Key: YSZNBGBSIRSHJE-UHFFFAOYSA-N
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Description

N,N,N-trimethyl-1,3-benzodioxol-5-aminium is a quaternary ammonium compound with a unique structure that includes a benzodioxole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-trimethyl-1,3-benzodioxol-5-aminium typically involves the quaternization of a tertiary amine with a suitable alkylating agent. One common method is the reaction of 1,3-benzodioxole with trimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N,N,N-trimethyl-1,3-benzodioxol-5-aminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N,N-trimethyl-1,3-benzodioxol-5-aminium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N-trimethyl-1,3-benzodioxol-5-aminium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N-trimethyl-1,3-benzodioxol-5-aminium is unique due to its benzodioxole ring structure, which imparts specific chemical and biological properties. This structural feature distinguishes it from other quaternary ammonium compounds, making it valuable in specialized applications .

Properties

Molecular Formula

C10H14NO2+

Molecular Weight

180.22 g/mol

IUPAC Name

1,3-benzodioxol-5-yl(trimethyl)azanium

InChI

InChI=1S/C10H14NO2/c1-11(2,3)8-4-5-9-10(6-8)13-7-12-9/h4-6H,7H2,1-3H3/q+1

InChI Key

YSZNBGBSIRSHJE-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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